molecular formula C16H11Br2NO2 B308016 (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

Cat. No. B308016
M. Wt: 409.07 g/mol
InChI Key: DHAZADOCYBAZEV-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known as BMBI, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the family of indole derivatives and has shown promising results in various studies. In

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of PKC. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound may disrupt these processes, leading to its observed effects on tumor growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antitumor effects in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit antioxidant properties by scavenging reactive oxygen species. These effects suggest that this compound may have potential applications in cancer treatment and inflammation-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a fluorescent probe for imaging studies. Additionally, this compound has been shown to exhibit potent antitumor and anti-inflammatory effects, making it a promising compound for further research. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research of (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential as a PKC inhibitor and its effects on cellular processes. Another direction is to explore its potential as a fluorescent probe for imaging studies. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in various applications. Finally, more research is needed to investigate its potential applications in other scientific fields, such as neurobiology and immunology.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific studies. Its potential applications in cancer treatment, inflammation-related diseases, and imaging studies make it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action, optimal dosage, and potential applications in other scientific fields.

Synthesis Methods

(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process starting with 5-bromo-2-methoxybenzaldehyde and 5-bromoindole-3-acetic acid. The reaction involves the use of various reagents and catalysts, including acetic anhydride, sodium acetate, and palladium on carbon. The final product is obtained through recrystallization and purification processes. The yield of the synthesis method ranges from 50-70%.

Scientific Research Applications

(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. This compound has also shown potential as an inhibitor of protein kinase C (PKC), which is a key enzyme involved in various cellular processes. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging studies.

properties

Molecular Formula

C16H11Br2NO2

Molecular Weight

409.07 g/mol

IUPAC Name

(3Z)-5-bromo-3-[(5-bromo-2-methoxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C16H11Br2NO2/c1-21-15-5-3-10(17)6-9(15)7-13-12-8-11(18)2-4-14(12)19-16(13)20/h2-8H,1H3,(H,19,20)/b13-7-

InChI Key

DHAZADOCYBAZEV-QPEQYQDCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O

SMILES

COC1=C(C=C(C=C1)Br)C=C2C3=C(C=CC(=C3)Br)NC2=O

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

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